molecular formula C12H19NS B8077726 4-tert-butylsulfanyl-N,N-dimethylaniline

4-tert-butylsulfanyl-N,N-dimethylaniline

Cat. No.: B8077726
M. Wt: 209.35 g/mol
InChI Key: LOWHNDSUAVOSHC-UHFFFAOYSA-N
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Description

4-tert-butylsulfanyl-N,N-dimethylaniline is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an aniline ring, which is further substituted with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylsulfanyl-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives and tert-butylsulfanyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The aniline derivative is reacted with tert-butylsulfanyl chloride under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylsulfanyl-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-tert-butylsulfanyl-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-tert-butylsulfanyl-N,N-dimethylaniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of the tert-butylsulfanyl group can influence the compound’s lipophilicity and its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N,N-dimethylaniline: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    N,N-dimethyl-p-toluidine: Similar structure but with a methyl group instead of a tert-butylsulfanyl group.

    4-ethylsulfanyl-N,N-dimethylaniline: Contains an ethylsulfanyl group instead of a tert-butylsulfanyl group, affecting its steric and electronic properties.

Uniqueness

4-tert-butylsulfanyl-N,N-dimethylaniline is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its reactivity and interactions with other molecules. This structural feature makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

4-tert-butylsulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-12(2,3)14-11-8-6-10(7-9-11)13(4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHNDSUAVOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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